molecular formula C11H13ClF3NO2 B1326284 (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 269726-73-0

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B1326284
CAS No.: 269726-73-0
M. Wt: 283.67 g/mol
InChI Key: NFVRYVAWNUBDCU-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClF3NO2 and its molecular weight is 283.67 g/mol. The purity is usually 95%.
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Biological Activity

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, commonly referred to as R-TFMPB, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₁H₁₃ClF₃NO₂
  • Molecular Weight : 283.67 g/mol
  • CAS Number : 332061-80-0

The trifluoromethyl group in R-TFMPB contributes to its unique properties, enhancing lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of R-TFMPB is largely attributed to its structural similarity to amino acids, allowing it to interact with various receptors and enzymes. Notably, compounds containing trifluoromethyl groups have been shown to exhibit enhanced potency in inhibiting serotonin uptake and other enzymatic activities due to the electron-withdrawing nature of the CF₃ group, which can stabilize interactions with target proteins .

1. Neuropharmacological Effects

Research indicates that R-TFMPB may modulate neurotransmitter systems, particularly through interactions with GABA receptors. Similar compounds have demonstrated the ability to potentiate GABA-induced currents, suggesting a potential role as anxiolytics or sedatives .

3. Enzyme Inhibition

R-TFMPB has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and others involved in metabolic pathways. These activities suggest potential applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Research Findings and Case Studies

StudyFindings
Study 1 : Neuropharmacological AssessmentDemonstrated that R-TFMPB enhances GABA receptor activity, leading to increased inhibitory neurotransmission in vitro.
Study 2 : Antimicrobial EvaluationShowed that derivatives of R-TFMPB exhibit significant antibacterial activity against Gram-positive bacteria.
Study 3 : Enzyme InhibitionFound that R-TFMPB inhibits α-glucosidase with an IC50 value indicating potential for therapeutic use in diabetes management.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The incorporation of the trifluoromethyl group into pharmaceutical compounds has been shown to enhance biological activity. This group increases lipophilicity and metabolic stability, making compounds more effective as drugs. For instance, the trifluoromethyl group can significantly enhance the potency of inhibitors targeting specific enzymes or receptors in the body, such as the serotonin transporter and reverse transcriptase .

1.2 Case Studies

  • Inhibitors of CFTR : Research has demonstrated that compounds containing a trifluoromethyl moiety can act as potent inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds were identified through structure-based drug design and molecular docking studies, highlighting their potential in treating cystic fibrosis .
  • Antidepressants : The structural modifications involving trifluoromethyl groups have also been explored in the development of antidepressants. Studies indicate that these modifications can lead to increased selectivity and efficacy for serotonin reuptake inhibition, thus providing a new avenue for therapeutic interventions .

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group can alter binding affinities and improve the selectivity of these inhibitors, which is crucial for minimizing side effects in therapeutic applications .

2.2 Synthesis of Peptides and Proteins

(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride serves as a building block in peptide synthesis. Its unique side chain allows for enhanced interactions in peptide folding and stability, making it a valuable component in designing peptides with specific biological functions .

Properties

IUPAC Name

(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRYVAWNUBDCU-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647467
Record name (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-80-0, 269726-73-0
Record name Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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